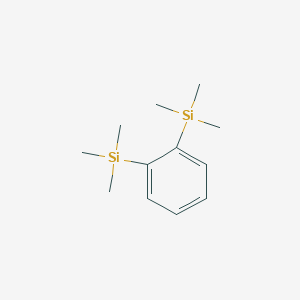

1,2-Bis(trimethylsilyl)benzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

trimethyl-(2-trimethylsilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Si2/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMJZIJXVNRXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334143 | |

| Record name | 1,2-Bis(trimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17151-09-6 | |

| Record name | 1,2-Bis(trimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-PHENYLENEBIS(TRIMETHYLSILANE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2-Bis(trimethylsilyl)benzene from 1,2-Dichlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene (B45396). This compound is a pivotal precursor in organic synthesis, most notably for the generation of benzyne (B1209423) under mild conditions, a highly reactive intermediate with significant applications in the construction of complex molecular architectures. This document details two primary synthetic methodologies: the traditional approach utilizing hexamethylphosphoramide (B148902) (HMPA) and a more contemporary, safer method employing a magnesium/copper(I) chloride hybrid system in 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). This guide presents detailed experimental protocols, quantitative data in structured tables for comparative analysis, and visualizations of the experimental workflow and proposed reaction mechanism to facilitate a thorough understanding of the synthetic processes.

Introduction

The synthesis of this compound is a critical transformation for chemists engaged in the synthesis of complex organic molecules. Its primary utility lies in its role as a stable, easily handled precursor to benzyne.[1][2] The traditional synthesis involves the reductive silylation of 1,2-dichlorobenzene with magnesium and chlorotrimethylsilane (B32843) in the carcinogenic solvent hexamethylphosphoramide (HMPA).[1] While effective, the toxicity of HMPA has driven the development of safer, alternative protocols. A notable improvement is the use of a hybrid metal system of magnesium and copper(I) chloride with lithium chloride in the less toxic solvent 1,3-dimethyl-2-imidazolidinone (DMI).[3][4] This guide provides a detailed examination of both methodologies to enable researchers to select the most appropriate procedure for their needs.

Comparative Analysis of Synthetic Methodologies

The two primary methods for the synthesis of this compound from 1,2-dichlorobenzene are summarized and compared below.

| Parameter | HMPA Method | DMI/Mg/CuCl/LiCl Method |

| Starting Material | 1,2-Dichlorobenzene | 1,2-Dichlorobenzene |

| Reagents | Magnesium turnings, Chlorotrimethylsilane, Iodine (catalyst) | Magnesium, Copper(I) chloride, Lithium chloride, Chlorotrimethylsilane |

| Solvent | Hexamethylphosphoramide (HMPA) | 1,3-Dimethyl-2-imidazolidinone (DMI) |

| Toxicity Profile | HMPA is a known carcinogen | DMI is a less toxic alternative to HMPA |

| Reaction Conditions | 100°C, 2 days | Mild conditions |

| Yield | 74-75% | High yield reported |

| Work-up | Aqueous work-up with NaHCO3, extraction with ether | Not detailed in abstracts |

| Purification | Distillation | Not detailed in abstracts |

Experimental Protocols

Method 1: Synthesis in Hexamethylphosphoramide (HMPA)

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

1,2-Dichlorobenzene (0.100 mol, 11.25 mL)

-

Magnesium turnings (0.400 mol, 9.72 g)

-

Chlorotrimethylsilane (freshly distilled, 0.400 mol, 51.0 mL)

-

Hexamethylphosphoramide (HMPA) (70 mL)

-

Iodine (1.00 mmol, 0.254 g)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

-

Ice

Procedure:

-

Apparatus Setup: A dry 500-mL, three-necked, round-bottomed flask is equipped with a large Teflon-covered magnetic stir bar, a 100-mL pressure-equalizing addition funnel, a Dimroth condenser fitted with a drying tube, and a glass stopper.

-

Charging the Flask: The flask is charged with magnesium turnings (9.72 g), HMPA (70 mL), 1,2-dichlorobenzene (11.25 mL), and iodine (0.254 g).

-

Addition of Chlorotrimethylsilane: The addition funnel is charged with freshly distilled chlorotrimethylsilane (51.0 mL).

-

Reaction Initiation: The flask is immersed in an oil bath at 70°C, and stirring is initiated. The chlorotrimethylsilane is added slowly and dropwise with vigorous stirring.

-

Reaction Progression: After the addition is complete, the oil bath temperature is raised to 100°C, and the reaction mixture is stirred at this temperature for 2 days. During this time, the mixture will become viscous and may separate into two phases.

-

Work-up: The reaction mixture is cooled to approximately 40°C and poured into a 1-L beaker containing saturated sodium bicarbonate solution (200 mL), diethyl ether (100 mL), and ice (ca. 100 g).

-

Isolation: Solids and unreacted magnesium are removed by suction filtration. The filtrate is transferred to a separatory funnel, and the aqueous phase is extracted three times with 150-mL portions of diethyl ether.

-

Drying and Concentration: The combined ethereal extracts are washed with water (500 mL) and saturated sodium chloride (500 mL), then dried over anhydrous sodium sulfate and filtered. The solvent is removed by rotary evaporation.

-

Purification: The residue is distilled under reduced pressure through a 20-cm Vigreux column. The fraction boiling at 128-133°C (20 mmHg) is collected to yield this compound as a colorless liquid (16.5-16.7 g, 74-75% yield).

Method 2: Synthesis in 1,3-Dimethyl-2-imidazolidinone (DMI)

This method provides a safer alternative to the HMPA protocol.[3][4] While a detailed step-by-step protocol is not available in the cited literature, the key components and conditions are outlined.

Reagents:

-

1,2-Dichlorobenzene

-

Chlorotrimethylsilane

-

Magnesium

-

Copper(I) chloride (CuCl)

-

Lithium chloride (LiCl)

-

1,3-Dimethyl-2-imidazolidinone (DMI)

General Procedure:

The reaction is carried out by treating 1,2-dichlorobenzene with chlorotrimethylsilane in the presence of a hybrid metal system of magnesium and copper(I) chloride, with the addition of lithium chloride, in DMI as the solvent. The reaction proceeds under mild conditions to afford a high yield of this compound.[3][4]

Visualizations

Experimental Workflow (HMPA Method)

Caption: Experimental workflow for the synthesis of this compound using the HMPA method.

Proposed Reaction Mechanism

The reaction is a reductive silylation. While the exact mechanism has not been fully elucidated, it is proposed to proceed through the formation of a Grignard-like reagent.

Caption: Proposed logical relationship for the reductive silylation of 1,2-dichlorobenzene.

Conclusion

The synthesis of this compound from 1,2-dichlorobenzene can be successfully achieved through at least two distinct methodologies. The traditional HMPA-based protocol provides a reliable and high-yielding route, with a well-documented experimental procedure. However, the significant health risks associated with HMPA necessitate careful handling and consideration of alternative methods. The more recently developed DMI-based method using a Mg/CuCl hybrid system offers a safer and practical alternative under milder conditions. Researchers and drug development professionals should weigh the benefits and risks of each method to select the most suitable approach for their synthetic needs. The detailed protocols and comparative data presented in this guide are intended to support this decision-making process and facilitate the successful synthesis of this valuable chemical intermediate.

References

- 1. Synthesis of this compound derivatives from 1,2-dichlorobenzenes using a hybrid metal Mg/CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 1,2-Bis(trimethylsilyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(trimethylsilyl)benzene is a versatile organosilicon compound that serves as a crucial intermediate in organic synthesis. Its unique structure, featuring two trimethylsilyl (B98337) groups in an ortho relationship on a benzene (B151609) ring, facilitates a range of chemical transformations, most notably as a proficient precursor to the highly reactive intermediate, benzyne (B1209423). This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its primary application in the generation of benzyne.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, application in reactions, and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂Si₂ | [1] |

| Molecular Weight | 222.47 g/mol | [1][2] |

| CAS Number | 17151-09-6 | [2] |

| Appearance | Colorless to light yellow liquid/oil | [3] |

| Boiling Point | 115 °C at 10 mmHg | [4] |

| Density | 0.91 g/cm³ | [4] |

| Refractive Index | 1.513 - 1.515 | [4] |

| Flash Point | 89.5 °C | [4] |

| IUPAC Name | trimethyl-(2-trimethylsilylphenyl)silane | [1] |

| InChI Key | YHMJZIJXVNRXIN-UHFFFAOYSA-N | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches.

Method 1: Reductive Silylation of 1,2-Dichlorobenzene (B45396) using Magnesium in Hexamethylphosphoramide (HMPA)

This classical method provides a high yield of the desired product. Caution: Hexamethylphosphoramide (HMPA) is a toxic and carcinogenic solvent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

1,2-Dichlorobenzene

-

Magnesium turnings

-

Iodine (catalyst)

-

Hexamethylphosphoramide (HMPA), anhydrous

-

Anhydrous ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Three-necked round-bottomed flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Condenser

-

Addition funnel

-

Distillation apparatus

Procedure:

-

A dry 500-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a condenser with a drying tube, an addition funnel, and a glass stopper.

-

The flask is charged with magnesium turnings (9.72 g, 0.400 mol), anhydrous HMPA (70 mL), 1,2-dichlorobenzene (11.25 mL, 0.100 mol), and a catalytic amount of iodine (0.254 g, 1.00 mmol).

-

The addition funnel is charged with freshly distilled chlorotrimethylsilane (51.0 mL, 0.400 mol).

-

The flask is immersed in an oil bath and heated to 70 °C with vigorous stirring.

-

Chlorotrimethylsilane is added dropwise from the addition funnel.

-

After the addition is complete, the reaction mixture is heated to 100 °C and stirred for 48 hours.

-

The reaction mixture is cooled to room temperature and poured into a mixture of ice and ether.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined ethereal extracts are washed with water and saturated sodium chloride solution, then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the residue is distilled under reduced pressure. The fraction boiling at 128-133 °C (20 mmHg) is collected to yield this compound as a colorless liquid.

Method 2: Practical and Safer Synthesis using a Hybrid Metal System in 1,3-Dimethyl-2-imidazolidinone (DMI)

This improved method avoids the use of the highly toxic solvent HMPA and proceeds under milder conditions.

Materials:

-

1,2-Dichlorobenzene

-

Magnesium (Mg) turnings

-

Copper(I) chloride (CuCl)

-

Lithium chloride (LiCl)

-

Chlorotrimethylsilane (Me₃SiCl)

-

1,3-Dimethyl-2-imidazolidinone (DMI)

Procedure:

-

In a reaction vessel, a hybrid metal system is prepared using magnesium and copper(I) chloride in the presence of lithium chloride in DMI.

-

1,2-Dichlorobenzene and chlorotrimethylsilane are added to the reaction mixture.

-

The reaction is allowed to proceed, and the progress can be monitored by techniques such as gas chromatography.

-

Upon completion, the reaction is worked up using standard aqueous and organic extraction procedures.

-

The crude product is purified by distillation to afford this compound. This method has been shown to provide a high yield of the product.

Core Application: A Precursor to Benzyne

A primary and significant application of this compound is its role as a starting material for the generation of benzyne, a highly reactive and synthetically useful intermediate. The trimethylsilyl groups facilitate the formation of benzyne through a two-step process, which is often utilized in the preparation of hypervalent iodine-benzyne precursors.

Caption: Logical workflow for the generation and trapping of benzyne from this compound.

This pathway illustrates the conversion of this compound into a stable and easily handleable hypervalent iodine precursor.[2] This precursor, upon treatment with a fluoride source, smoothly generates benzyne under mild and neutral conditions. The highly reactive benzyne can then be trapped in situ by various reagents, such as dienes in Diels-Alder reactions, to form complex molecular architectures.

Conclusion

This compound is a valuable reagent in the arsenal (B13267) of synthetic organic chemists. Its well-defined physical and chemical properties, coupled with established and improving synthetic routes, make it a reliable precursor for the generation of benzyne. The ability to generate this highly reactive intermediate under mild conditions opens avenues for the construction of complex molecules, which is of particular interest to researchers in materials science and drug development. This guide provides foundational knowledge for the effective and safe utilization of this compound in a research setting.

References

An In-depth Technical Guide to 1,2-bis(trimethylsilyl)benzene

This technical guide provides a comprehensive overview of 1,2-bis(trimethylsilyl)benzene, a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, physical and spectroscopic properties, synthesis, and its application as a benzyne (B1209423) precursor.

Core Compound Identifiers

This compound is uniquely identified by its CAS number and several other standard chemical identifiers. These are crucial for accurate database searches and regulatory compliance.

| Identifier | Value |

| CAS Number | 17151-09-6[1] |

| PubChem CID | 519794[2] |

| Molecular Formula | C12H22Si2[2] |

| Molecular Weight | 222.47 g/mol [2] |

| InChI | InChI=1S/C12H22Si2/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3[2] |

| InChIKey | YHMJZIJXVNRXIN-UHFFFAOYSA-N[2] |

| SMILES | C--INVALID-LINK--(C)c1ccccc1--INVALID-LINK--(C)C |

| Synonyms | o-Phenylenebis(trimethylsilane) |

Physicochemical and Spectroscopic Data

The following table summarizes key physical and spectroscopic properties of this compound. This data is essential for its handling, characterization, and use in experimental setups.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 128-133 °C at 20 mmHg |

| ¹H NMR (300 MHz, CDCl₃) | δ: 0.36 (s, 18H), 7.28-7.34 (m, 2H), 7.64-7.68 (m, 2H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 2.0, 127.8, 135.2, 146.0 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to a benzyne precursor are provided below. These protocols are based on established literature procedures.

Synthesis of this compound

This protocol describes the synthesis of this compound from 1,2-dichlorobenzene.

Materials and Equipment:

-

Dry, 500-mL, three-necked, round-bottomed flask

-

Large Teflon-covered magnetic stir bar

-

100-mL pressure-equalizing addition funnel

-

Dimroth condenser with a drying tube

-

Glass stopper

-

Oil bath

-

Magnesium turnings (9.72 g, 0.400 mol)

-

Hexamethylphosphoramide (HMPA) (70 mL)

-

1,2-Dichlorobenzene (11.25 mL, 0.100 mol)

-

Iodine (0.254 g, 1.00 mmol)

-

Freshly distilled chlorotrimethylsilane (B32843) (51.0 mL, 0.400 mol)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Ice

-

Anhydrous sodium sulfate

-

100-mL round-bottomed flask

-

20-cm Vigreux column

-

Rotary evaporator

Procedure:

-

A dry, 500-mL, three-necked, round-bottomed flask is equipped with a large Teflon-covered magnetic stir bar, a 100-mL pressure-equalizing addition funnel, a Dimroth condenser fitted with a drying tube, and a glass stopper.

-

The flask is charged with 9.72 g (0.400 mol) of magnesium turnings, 70 mL of HMPA, 11.25 mL (0.100 mol) of 1,2-dichlorobenzene, and 0.254 g (1.00 mmol) of iodine.

-

The addition funnel is charged with 51.0 mL (0.400 mol) of freshly distilled chlorotrimethylsilane.

-

The flask is immersed in an oil bath at 70°C, and stirring is initiated.

-

Chlorotrimethylsilane is added slowly and dropwise with vigorous stirring.

-

After the addition is complete, the oil bath is heated to 100°C, and the reaction mixture is stirred at this temperature for 2 days.

-

The reaction mixture is cooled to approximately 40°C and poured into a 1-L beaker containing 200 mL of saturated NaHCO₃ solution, 100 mL of diethyl ether, and about 100 g of ice.

-

Solids and unreacted magnesium are removed by suction filtration.

-

The filtrate is transferred to a separatory funnel, and the aqueous phase is extracted with three 150-mL portions of ether.

-

The combined ethereal extracts are washed with 500 mL of water and 500 mL of saturated sodium chloride, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure.

-

The residue is distilled through a 20-cm Vigreux column at reduced pressure, collecting the fraction boiling at 128-133°C (20 mm) to yield this compound as a colorless liquid.

Synthesis of (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate

This protocol details the conversion of this compound to a hypervalent iodine-benzyne precursor.

Materials and Equipment:

-

100-mL round-bottomed flask

-

Argon inlet adapter

-

Magnetic stir bar

-

Ice bath

-

Syringes

-

(Diacetoxyiodo)benzene (B116549) (12.9 g, 40.0 mmol)

-

Dichloromethane (B109758) (70 mL + 10 mL)

-

Trifluoromethanesulfonic acid (6.9 mL, 78 mmol)

-

This compound (8.9 mL, 40.0 mmol)

-

Diethyl ether

-

Rotary evaporator

Procedure:

-

A 100-mL round-bottomed flask equipped with an argon inlet adapter and a magnetic stir bar is charged with 12.9 g (40.0 mmol) of finely ground (diacetoxyiodo)benzene and 70 mL of dichloromethane.

-

The suspension is cooled to 0°C with an ice bath, and 6.9 mL (78 mmol) of trifluoromethanesulfonic acid is added in one portion by syringe.

-

The resulting clear yellow solution is stirred at room temperature for 2 hours.

-

A solution of 8.9 mL (40.0 mmol) of this compound in 10 mL of dichloromethane is added dropwise by syringe.

-

The resulting mixture is stirred at room temperature for 12 hours.

-

The solvent is removed by rotary evaporation under reduced pressure to afford the product as colorless crystals. If an oily residue is obtained, it can be crystallized by triturating with diethyl ether.

-

The crystals are collected by filtration and washed with 40 mL of diethyl ether to yield (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate.

Experimental Workflow and Signaling Pathways

The synthesis of the benzyne precursor, (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate, from this compound is a key experimental workflow. This process is valuable in organic synthesis for the generation of benzyne, a highly reactive intermediate.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of 1,2-Bis(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2-bis(trimethylsilyl)benzene. This valuable organosilicon compound serves as a key intermediate in synthetic chemistry, particularly in the generation of benzyne (B1209423) precursors. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation in research and development settings.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by distinct signals corresponding to the trimethylsilyl (B98337) (TMS) groups and the aromatic benzene (B151609) ring. The high degree of symmetry in the molecule simplifies the spectra, yet provides a clear structural fingerprint.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data are summarized in the tables below. These values are compiled from verified literature sources and provide a reliable reference for the identification and characterization of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si(CH₃)₃ | ~0.25 | Singlet | 18H |

| Aromatic (H-3, H-6) | Multiplet | 2H | |

| Aromatic (H-4, H-5) | Multiplet | 2H |

Note: The aromatic region typically displays a complex second-order coupling pattern (AA'BB' system).

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1, C2 | 143.1 |

| C3, C6 | 133.5 |

| C4, C5 | 128.5 |

| Si(CH₃)₃ | 0.9 |

Structural Assignment and NMR Correlation

The chemical structure of this compound directly correlates with the observed NMR signals. The two trimethylsilyl groups are chemically equivalent, as are the corresponding methyl protons and carbons, resulting in single resonances in both ¹H and ¹³C NMR spectra. The benzene ring possesses a plane of symmetry, leading to two sets of equivalent aromatic protons and three sets of equivalent aromatic carbons.

Experimental Protocols

The following provides a representative experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound. Specific parameters may be adjusted based on the available instrumentation.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

Probe: A standard 5 mm broadband probe.

-

Temperature: 298 K (25 °C).

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 15 ppm centered around 4.7 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, depending on the desired signal-to-noise ratio.

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz prior to Fourier transformation.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 220 ppm centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Processing: Apply an exponential window function with a line broadening of 1-2 Hz prior to Fourier transformation.

Referencing:

The ¹H and ¹³C NMR spectra are referenced to the signal of tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting the NMR spectra of this compound follows a logical progression from sample preparation to final structural confirmation.

An In-depth Technical Guide to 1,2-Bis(trimethylsilyl)benzene: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-bis(trimethylsilyl)benzene, a versatile organosilicon compound. This document details its molecular structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a precursor in the generation of benzyne (B1209423) for synthetic chemistry.

Molecular Structure and Formula

This compound is an aromatic compound where two adjacent hydrogen atoms on a benzene (B151609) ring are substituted with trimethylsilyl (B98337) (-Si(CH₃)₃) groups.

Molecular Formula: C₁₂H₂₂Si₂[1][2]

IUPAC Name: this compound[1]

Molecular Weight: 222.47 g/mol [1][3]

Chemical Structure:

The structure consists of a planar benzene ring with two bulky, tetrahedral trimethylsilyl groups positioned ortho to each other. This substitution pattern influences the molecule's reactivity and steric hindrance.

Physicochemical and Spectroscopic Data

Summarized below are the key physical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 128-133 °C at 20 mmHg | [4] |

| Density | 0.91 g/cm³ | [2] |

| Refractive Index | 1.513-1.515 | [2] |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural confirmation of this compound.

| Technique | Expected Signals |

| ¹H NMR | The proton NMR spectrum is expected to show two main signals: a multiplet in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the four protons on the benzene ring, and a sharp singlet in the upfield region (around 0.2-0.4 ppm) corresponding to the eighteen equivalent protons of the two trimethylsilyl groups. |

| ¹³C NMR | The carbon-13 NMR spectrum will exhibit signals for the aromatic carbons and a signal for the methyl carbons of the trimethylsilyl groups.[1] |

| GC-MS | Gas chromatography-mass spectrometry is a standard technique for analyzing this compound. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[1][3] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reductive silylation of 1,2-dihalobenzenes.[3] The following is a detailed protocol adapted from a literature procedure.[4]

Synthesis of this compound from 1,2-Dichlorobenzene (B45396):

Materials:

-

1,2-Dichlorobenzene

-

Magnesium turnings

-

Iodine (catalyst)

-

Hexamethylphosphoramide (HMPA) (Note: HMPA is a carcinogen and should be handled with extreme caution in a well-ventilated fume hood)[4][5]

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A dry, three-necked round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

The flask is charged with magnesium turnings (0.400 mol), HMPA (70 mL), 1,2-dichlorobenzene (0.100 mol), and a catalytic amount of iodine (1.00 mmol).[4]

-

Freshly distilled chlorotrimethylsilane (0.400 mol) is added to the dropping funnel.[4]

-

The reaction mixture is heated to 70 °C, and the chlorotrimethylsilane is added dropwise with vigorous stirring.[4]

-

After the addition is complete, the reaction temperature is raised to 100 °C and stirred for 48 hours.[4]

-

The reaction mixture is cooled and then poured into a beaker containing a saturated sodium bicarbonate solution and diethyl ether.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.[4]

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[4]

Applications in Organic Synthesis

The primary and most significant application of this compound is its role as a key starting material for the generation of benzyne, a highly reactive intermediate in organic synthesis.[3]

Generation of a Benzyne Precursor

This compound is converted into (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate, a stable and efficient benzyne precursor.[3][4][5] This transformation provides a reliable method for the in situ generation of benzyne under mild conditions.

The logical workflow for the synthesis of the benzyne precursor from this compound is depicted below.

Caption: Synthetic pathway from 1,2-dichlorobenzene to the benzyne precursor.

Generation of Benzyne and Subsequent Reactions

The generated benzyne can be trapped by various reagents, such as dienes, in cycloaddition reactions to form complex polycyclic molecules.

The following diagram illustrates the generation of benzyne from its precursor and a subsequent Diels-Alder reaction with furan.

Caption: Generation of benzyne and its trapping in a Diels-Alder reaction.

Safety and Handling

This compound is classified as an eye irritant.[1] Standard laboratory safety precautions should be followed, including the use of safety glasses and gloves. As mentioned in the experimental protocol, some reagents used in its synthesis, such as HMPA, are highly toxic and require special handling procedures.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily serving as a stable and accessible precursor for the generation of benzyne. Its well-established synthesis and reactivity profile make it an important tool for the construction of complex molecular architectures, with potential applications in materials science and the development of novel pharmaceutical compounds. This guide provides essential technical information to aid researchers and professionals in its safe and effective use.

References

safety and hazard information for 1,2-bis(trimethylsilyl)benzene

An In-depth Technical Guide to the Safety and Hazard Information of 1,2-bis(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available . It is intended for informational purposes for a technical audience and should not be considered a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). Users should always consult the most up-to-date SDS from their supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is an organosilicon compound utilized in chemical synthesis.[1] Understanding its safety and hazard profile is crucial for its safe handling in a laboratory setting. This guide synthesizes available data on its hazards, exposure controls, and emergency procedures. A notable finding is the conflicting information regarding its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), underscoring the importance of a cautious approach to its handling.

Hazard Identification and Classification

There is conflicting information in the public domain regarding the GHS classification of this compound. Some sources classify it as causing serious eye irritation, while others state it is not a hazardous substance. This discrepancy highlights the need for careful handling and the use of appropriate personal protective equipment.

One supplier's Safety Data Sheet indicates that this compound causes serious eye irritation (H319).[2][3] In contrast, another supplier classifies it as not a hazardous substance or mixture.[4] For other toxicological endpoints, such as acute toxicity, skin corrosion/irritation, and carcinogenicity, data is largely unavailable.[2]

GHS Classification

| Hazard Class | GHS Category | Hazard Statement | Source |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | [2][3] |

| Not a hazardous substance or mixture | Not applicable | Not applicable | [4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂Si₂ | [2][3] |

| Molecular Weight | 222.47 g/mol | [3] |

| CAS Number | 17151-09-6 | [2][5] |

| Appearance | Liquid | [5] |

| Color | Colorless | [5] |

Handling and Storage

Due to the uncertainty in its hazard profile, cautious handling and storage are recommended.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2]

-

Avoid breathing vapor or mist.

-

Wash hands thoroughly after handling.[2]

Storage

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

-

Some sources recommend refrigeration and storage under an inert gas.

Exposure Controls and Personal Protection

The following exposure controls and personal protective measures are recommended based on the available information.

| Control Parameter | Recommendation | Source |

| Engineering Controls | Use in a well-ventilated area. A local exhaust or a chemical fume hood is recommended. | [4] |

| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles. | [2] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | [2] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. | |

| Hygiene Measures | Wash hands thoroughly after handling. | [2] |

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures | Source |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2] |

| Skin Contact | Wash off with soap and plenty of water. | [2] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | [2] |

Fire-Fighting Measures

| Aspect | Recommendation | Source |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [2] |

| Specific Hazards | No data available. | [2] |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. | [2] |

Accidental Release Measures

In the event of a spill, follow these procedures.

| Aspect | Recommendation | Source |

| Personal Precautions | Wear appropriate personal protective equipment. Ensure adequate ventilation. | [4] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. | [4] |

| Methods for Cleaning Up | Absorb with an inert material and dispose of as hazardous waste. | [4] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically used for GHS classification.

Eye Irritation/Damage

The potential for eye irritation is a key hazard identified for this compound. The standard in vivo method is the Draize rabbit eye test (OECD Test Guideline 405). In this test, the substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are observed for opacity, redness, and swelling at specific intervals. In vitro alternatives, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) or the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD TG 492), are increasingly used to reduce animal testing.

Logical Workflow for Handling Chemicals with Conflicting Hazard Data

The conflicting GHS classification for this compound necessitates a cautious and systematic approach to its handling. The following diagram illustrates a logical workflow for researchers when faced with such a situation.

Caption: Workflow for handling chemicals with conflicting safety data.

References

Historical Synthesis of 1,2-Bis(trimethylsilyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(trimethylsilyl)benzene is a valuable organosilicon compound, primarily recognized as a key precursor in the generation of benzyne, a highly reactive intermediate with significant applications in organic synthesis. Its utility in constructing complex molecular architectures has driven the development of various synthetic methodologies over the years. This technical guide provides an in-depth overview of the historical evolution of synthetic methods for this compound, presenting detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in understanding and replicating these foundational chemical transformations.

Core Synthetic Strategies: An Overview

The synthesis of this compound has historically been dominated by the reductive silylation of 1,2-dihalobenzenes. This approach involves the in situ formation of a reactive organometallic species from a 1,2-dihalobenzene, which then reacts with a silylating agent, typically chlorotrimethylsilane (B32843). The evolution of this method has been marked by efforts to improve safety, yield, and reaction conditions, moving from hazardous solvents and harsh conditions to milder and more efficient protocols.

Reductive Silylation of 1,2-Dihalobenzenes

The most well-documented and historically significant route to this compound is the reductive silylation of either 1,2-dichlorobenzene (B45396) or 1,2-dibromobenzene (B107964) using magnesium metal.

Method 1: The Historical HMPA Protocol

One of the earliest high-yield methods involved the use of 1,2-dichlorobenzene with magnesium turnings in hexamethylphosphoramide (B148902) (HMPA) as the solvent.[1] While effective, this method's reliance on the carcinogenic and toxic HMPA has led to its replacement by safer alternatives.

Reaction Scheme:

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,2-Dichlorobenzene | |

| Reagents | Magnesium turnings, Chlorotrimethylsilane, Iodine (catalyst) | |

| Solvent | Hexamethylphosphoramide (HMPA) | |

| Temperature | 100 °C | [2] |

| Reaction Time | 2 days | [2] |

| Yield | 74-75% |

Experimental Protocol:

A dry, 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a 100-mL pressure-equalizing addition funnel, a condenser with a drying tube, and a glass stopper. The flask is charged with magnesium turnings (9.72 g, 0.400 mol), hexamethylphosphoramide (HMPA) (70 mL), 1,2-dichlorobenzene (11.25 mL, 0.100 mol), and iodine (0.254 g, 1.00 mmol). The addition funnel is charged with freshly distilled chlorotrimethylsilane (51.0 mL, 0.400 mol). Approximately 5 mL of the chlorotrimethylsilane is added to the reaction mixture, which is then gently heated. Once the reaction begins (indicated by the disappearance of the iodine color and bubbling), heating is discontinued, and the remainder of the chlorotrimethylsilane is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into a separatory funnel containing 500 mL of ice-cold water and 200 mL of diethyl ether. The layers are separated, and the aqueous layer is extracted with two 150 mL portions of diethyl ether. The combined ethereal extracts are washed with water (500 mL) and saturated sodium chloride solution (500 mL), then dried over anhydrous sodium sulfate (B86663) and filtered. The solvent is removed under reduced pressure, and the residue is distilled (128-133°C at 20 mmHg) to yield this compound as a colorless liquid.

Method 2: HMPA-Free Synthesis using Activated Magnesium

To circumvent the use of HMPA, methods utilizing more reactive forms of magnesium in a less toxic solvent like tetrahydrofuran (B95107) (THF) were developed. These approaches typically start from the more reactive but also more expensive 1,2-dibromobenzene.[3]

Rieke-magnesium is a highly activated form of magnesium that allows the reaction to proceed under much milder conditions.[2][3]

Reaction Scheme:

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,2-Dibromobenzene | [3] |

| Reagents | Rieke-Magnesium (2.5 equiv.), Chlorotrimethylsilane (5 equiv.) | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Temperature | 0 °C | [3] |

| Reaction Time | 1.5 - 2 hours | [2][3] |

| Yield | 65% | [3] |

Experimental Protocol:

All reactions are conducted under a nitrogen atmosphere using Schlenk techniques and carefully dried solvents. Chlorotrimethylsilane should be stored over calcium hydride. To a solution of 1,2-dibromobenzene in anhydrous THF, 5 equivalents of chlorotrimethylsilane are added. The mixture is cooled to 0°C, and a suspension of 2.5 equivalents of Rieke-magnesium in THF is added. The reaction mixture is stirred at 0°C for 1.5 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by distillation.[3]

The entrainment method uses a chemical activator, such as 1,2-dibromoethane (B42909), to continuously activate standard magnesium turnings in situ, providing a more cost-effective and convenient alternative to preparing Rieke-magnesium.[2][3]

Reaction Scheme:

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,2-Dibromobenzene | [3] |

| Reagents | Magnesium turnings (3 equiv.), Chlorotrimethylsilane (8 equiv.), 1,2-Dibromoethane (0.2 equiv.) | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 30 minutes | [3] |

| Yield | 62% | [3] |

Experimental Protocol:

To a flask containing magnesium turnings (3 equiv.), 1,2-dibromobenzene (1 equiv.), and excess chlorotrimethylsilane (8 equiv.) in THF, 1,2-dibromoethane (0.2 equiv.) is added dropwise at room temperature. The reaction is typically complete within 30 minutes. The workup procedure is similar to that of the Rieke-magnesium method, involving quenching with aqueous ammonium chloride, extraction, drying, and purification by distillation.[3]

Method 3: The Mg/CuCl Hybrid Metal System in DMI

A more recent, practical, and safe synthesis was developed using a hybrid metal system of magnesium and copper(I) chloride in the presence of lithium chloride in 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI).[4][5] This method offers the advantage of using the less expensive 1,2-dichlorobenzene as a starting material while avoiding toxic solvents and providing high yields under mild conditions.[4][5]

Reaction Scheme:

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,2-Dichlorobenzene | [4] |

| Reagents | Magnesium, Copper(I) chloride, Lithium chloride, Chlorotrimethylsilane | [4] |

| Solvent | 1,3-Dimethyl-2-imidazolidinone (DMI) | [4] |

| Temperature | Room Temperature | [4] |

| Reaction Time | Not specified, "mild conditions" | [4] |

| Yield | High Yield | [4] |

Experimental Protocol:

To a mixture of magnesium, copper(I) chloride, and lithium chloride in 1,3-dimethyl-2-imidazolidinone (DMI), 1,2-dichlorobenzene and chlorotrimethylsilane are added. The reaction is stirred at room temperature. The formation of a "Hybrid Grignard Reagent" is proposed, though the exact mechanism is not fully elucidated. The reaction proceeds under mild conditions to give a high yield of the product. Workup would typically involve aqueous quenching and extraction with an organic solvent, followed by purification.[4][5]

Alternative Synthetic Routes

While reductive silylation is the most common historical approach, other methods have been considered.

Lithiation-Silylation

An alternative strategy involves the lithiation of a dihalobenzene followed by quenching with a silylating agent. For instance, the reaction of 1,2-dibromobenzene with t-butyllithium at very low temperatures, followed by silylation with trimethylsilyl (B98337) triflate, has been reported. However, this method requires cryogenic conditions and expensive reagents, making it less practical for large-scale synthesis compared to the magnesium-based methods.

Summary of Synthetic Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Key Advantages/Disadvantages |

| Historical | 1,2-Dichlorobenzene | Mg, Me3SiCl, I2 | HMPA | 100 °C | 48 h | 74-75% | High yield / Uses carcinogenic HMPA, harsh conditions. |

| Rieke-Mg | 1,2-Dibromobenzene | Rieke-Mg, Me3SiCl | THF | 0 °C | 1.5-2 h | 65% | Mild conditions, HMPA-free / Requires activated Mg, more expensive starting material. |

| Entrainment | 1,2-Dibromobenzene | Mg, Me3SiCl, C2H4Br2 | THF | Room Temp. | 0.5 h | 62% | Mild conditions, HMPA-free, convenient / More expensive starting material. |

| Mg/CuCl in DMI | 1,2-Dichlorobenzene | Mg, CuCl, LiCl, Me3SiCl | DMI | Room Temp. | - | High | Uses inexpensive starting material, HMPA-free, mild conditions / Newer method. |

Visualization of Synthetic Workflows

Caption: Reductive silylation pathways to this compound.

Caption: General experimental workflow for reductive silylation.

Conclusion

The synthesis of this compound has evolved from effective but hazardous high-temperature methods to safer, milder, and more convenient protocols. The historical reliance on HMPA has been successfully addressed through the development of activated magnesium techniques and novel solvent systems like DMI. While the reductive silylation of 1,2-dihalobenzenes remains the cornerstone of its preparation, the choice of starting material and reaction conditions offers a trade-off between cost, reactivity, and experimental convenience. This guide provides the foundational knowledge for researchers to select and implement the most appropriate historical method for their synthetic needs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Improved Synthesis of 1,2-Bis(trimethylsilyl)benzenes using Rieke-Magnesium or the Entrainment Method | Semantic Scholar [semanticscholar.org]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis of this compound derivatives from 1,2-dichlorobenzenes using a hybrid metal Mg/CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved Synthesis of 1,2-Bis(trimethylsilyl)benzenes using Rieke-Magnesium or the Entrainment Method [kops.uni-konstanz.de]

A Comprehensive Technical Guide to 1,2-Bis(trimethylsilyl)benzene: Synthesis, Properties, and Applications in Aryne Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(trimethylsilyl)benzene is a pivotal organosilicon compound that has garnered significant attention in synthetic organic chemistry. Its primary role as a stable and efficient precursor to benzyne (B1209423), a highly reactive intermediate, has made it an invaluable tool for the construction of complex aromatic systems. This technical guide provides an in-depth review of the research surrounding this compound, focusing on its synthesis, physicochemical properties, and its application in the generation of benzyne for subsequent chemical transformations. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature. Its key physical and spectroscopic properties are summarized in the tables below, providing a comprehensive dataset for characterization and quality control.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17151-09-6 | [1] |

| Molecular Formula | C₁₂H₂₂Si₂ | [2] |

| Molecular Weight | 222.47 g/mol | [1][2] |

| Boiling Point | 128-133 °C at 20 mmHg | [3] |

| Appearance | Colorless liquid | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ: 0.36 (s, 18H), 7.28-7.34 (m, 2H), 7.64-7.68 (m, 2H) | [3] |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 2.0, 127.8, 135.2, 146.0 | [3] |

Synthesis of this compound

The synthesis of this compound has evolved from methods requiring harsh and toxic reagents to more practical and safer procedures. This section details both the historical and contemporary experimental protocols.

Historical Synthetic Protocol: Reductive Silylation using Magnesium in HMPA

Historically, a high-yield method for the synthesis of this compound involved the reductive silylation of 1,2-dichlorobenzene (B45396) using magnesium in the toxic and carcinogenic solvent hexamethylphosphoramide (B148902) (HMPA).[1][4] While effective, the hazardous nature of HMPA has led to the development of alternative methods.

Experimental Protocol:

A dry, 500-mL, three-necked, round-bottomed flask is equipped with a large Teflon-covered magnetic stir bar, a 100-mL pressure-equalizing addition funnel, a Dimroth condenser fitted with a drying tube, and a glass stopper.[3] The flask is charged with 9.72 g (0.400 mol) of magnesium turnings, 70 mL of hexamethylphosphoramide (HMPA), 11.25 mL (0.100 mol) of 1,2-dichlorobenzene, and 0.254 g (1.00 mmol) of iodine.[3] The addition funnel is charged with 51.0 mL (0.400 mol) of freshly distilled chlorotrimethylsilane (B32843).[3] The flask is immersed in an oil bath at 70°C, and the chlorotrimethylsilane is added slowly dropwise with vigorous stirring.[3] After the addition is complete, the oil bath is heated to 100°C, and the reaction mixture is stirred at this temperature for 2 days.[3]

The workup involves cooling the reaction mixture, pouring it into a beaker containing saturated sodium bicarbonate solution, diethyl ether, and ice.[3] Solids and unreacted magnesium are removed by suction filtration. The aqueous phase is extracted with diethyl ether, and the combined organic extracts are washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.[3] The solvent is evaporated under reduced pressure, and the residue is distilled under reduced pressure to afford this compound as a colorless liquid (16.5-16.7 g, 74-75% yield), with a boiling point of 128-133°C at 20 mmHg.[3]

Modern Synthetic Protocols: Safer Alternatives to HMPA

To circumvent the use of HMPA, several improved synthetic protocols have been developed. These methods utilize alternative solvents and activating agents, offering milder reaction conditions and improved safety profiles.

1. Rieke-Magnesium in Tetrahydrofuran (THF):

This method employs highly activated Rieke-magnesium, allowing the reaction to proceed under milder conditions in THF.[5]

-

Reaction Conditions: 1,2-dibromobenzene, 5 equivalents of chlorotrimethylsilane, and 2.5 equivalents of Rieke-Magnesium in THF at 0°C for 1.5 hours.[5]

-

Yield: 65%[5]

2. Entrainment Method in Tetrahydrofuran (THF):

This protocol uses magnesium turnings activated by an entrainer, such as 1,2-dibromoethane (B42909), in THF.[5]

-

Reaction Conditions: 1,2-dibromobenzene, 8 equivalents of chlorotrimethylsilane, 3 equivalents of magnesium turnings, and 0.2 equivalents of 1,2-dibromoethane in THF at room temperature for 30 minutes.[5]

-

Yield: 62%[5]

3. Magnesium/Copper(I) Chloride System in 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI):

A practical and safe synthesis has been achieved using a hybrid metal system of magnesium and copper(I) chloride in the presence of lithium chloride in DMI.[6][7] This method provides a high yield of the product under mild conditions.[6][7]

The following diagram illustrates the general workflow for the synthesis of this compound.

Application in Benzyne Chemistry

The primary and most significant application of this compound is as a precursor for the generation of benzyne. This is typically achieved through a two-step process: conversion to a hypervalent iodine compound, followed by fluoride-induced elimination.

Synthesis of (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate

This compound serves as the key starting material for the synthesis of (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate, an efficient and stable benzyne precursor.[1][3]

Experimental Protocol:

A 100-mL round-bottomed flask equipped with an argon inlet adapter and a magnetic stir bar is charged with 12.9 g (40.0 mmol) of finely ground (diacetoxyiodo)benzene (B116549) and 70 mL of dichloromethane (B109758).[3] The suspension is cooled to 0°C with an ice bath, and 6.9 mL (78 mmol) of trifluoromethanesulfonic acid is added in one portion by syringe. The resulting clear yellow solution is stirred at room temperature for 2 hours. A solution of 8.9 mL (40.0 mmol) of this compound in 10 mL of dichloromethane is then added dropwise by syringe.[3] The resulting mixture is stirred at room temperature for 12 hours, and the solvent is removed by rotary evaporation to afford the product as colorless crystals. The crystals are collected by filtration and washed with diethyl ether to yield 14.7-15.7 g (73-78%) of (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate as colorless needles with a melting point of 142-143°C.[3]

Table 3: Spectroscopic Data for (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate

| Spectrum Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ: 0.42 (s, 9H), 7.26-8.13 (m, 9H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 0.1, 114.0, 121.2, 132.2, 133.2, 133.4, 138.5, 139.1, 147.3 | [3] |

Generation of Benzyne

(Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate readily generates benzyne under mild and neutral conditions upon treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).[3] The high leaving group ability of the hypervalent iodine group facilitates this elimination.[4]

The following diagram illustrates the pathway from this compound to benzyne and its subsequent trapping.

The benzyne intermediate is highly reactive and can be trapped in situ by various reagents, such as dienes (e.g., furan, anthracene) via [4+2] cycloaddition reactions, leading to the formation of diverse polycyclic aromatic compounds.[8][9]

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis. The development of safer and more efficient synthetic routes has enhanced its accessibility for researchers. Its primary application as a robust benzyne precursor provides a reliable method for generating this highly reactive intermediate under mild conditions, enabling a wide range of synthetic transformations. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the construction of novel aromatic frameworks is of paramount importance.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound | C12H22Si2 | CID 519794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis of this compound derivatives from 1,2-dichlorobenzenes using a hybrid metal Mg/CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound derivatives from 1,2-dichlorobenzenes using a hybrid metal Mg/CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone. | Sigma-Aldrich [sigmaaldrich.com]

- 8. (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate. A new and efficient precursor of benzyne - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1,2-Bis(trimethylsilyl)benzene for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, commercial availability, and synthetic applications of 1,2-bis(trimethylsilyl)benzene, a key reagent in modern organic chemistry.

Introduction

This compound is a versatile organosilicon compound that has emerged as a crucial building block in advanced organic synthesis. Its utility is most prominently showcased as a stable and efficient precursor to benzyne (B1209423), a highly reactive intermediate. The controlled generation of benzyne under mild conditions opens avenues for the construction of complex molecular architectures, making this reagent particularly valuable for researchers in materials science and drug development. This guide provides a comprehensive overview of its commercial availability, physical and chemical properties, synthesis, and key applications, with a focus on experimental protocols and logical workflows.

Commercial Availability and Specifications

Several chemical suppliers offer this compound, typically with a purity of 95% or greater. The compound is generally available in quantities ranging from grams to kilograms. Researchers should consult the suppliers' safety data sheets (SDS) for detailed handling and storage information.

| Supplier | Purity | Available Quantities | CAS Number |

| TCI America | >95.0% (GC) | 1 g, 5 g | 17151-09-6 |

| Fisher Scientific | 95.0+%[1][2] | 1 g, 5 g | 17151-09-6[1] |

| Lab Pro Inc | Min. 95.0% (GC)[3] | 5 g | 17151-09-6[3] |

| Benchchem | Research Grade | Inquire | 17151-09-6[1] |

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of this compound, is essential for its safe handling and effective use in experimental setups.

| Property | Value | Source |

| Molecular Formula | C12H22Si2 | PubChem[2] |

| Molecular Weight | 222.47 g/mol | PubChem[2] |

| Appearance | Colorless to almost colorless clear liquid | TCI America |

| Physical State | Liquid | Lab Pro Inc[3] |

| Refractive Index | 1.51 | Lab Pro Inc[3] |

| Boiling Point | 128-133 °C at 20 mmHg | Organic Syntheses[1] |

| Hazards | Causes serious eye irritation (H319) | PubChem[2] |

| Storage Conditions | Air & Heat Sensitive | Lab Pro Inc[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reductive silylation of 1,2-dihalobenzenes. While historical methods employed the toxic solvent hexamethylphosphoramide (B148902) (HMPA), safer and more practical procedures have been developed.

Modern Protocol using a Magnesium-Copper Chloride Hybrid in DMI: [4][5][6]

This method provides a high yield of the product under mild conditions and avoids the use of carcinogenic HMPA.[4][5][6]

-

Reactants: 1,2-dichlorobenzene (B45396), chlorotrimethylsilane (B32843) (Me3SiCl), Magnesium (Mg) turnings, Copper(I) chloride (CuCl), and Lithium chloride (LiCl).

-

Solvent: 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI).

-

Procedure: A mixture of Mg, CuCl, and LiCl in DMI is prepared. 1,2-dichlorobenzene and Me3SiCl are then added. The reaction is stirred at a controlled temperature until completion.

-

Work-up: The reaction mixture is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Generation of Benzyne and Subsequent Trapping

This compound is a key starting material for the synthesis of efficient benzyne precursors, most notably (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate.[1][7]

Two-Step Protocol for Benzyne Generation and Trapping:

-

Synthesis of the Hypervalent Iodine Precursor:

-

Generation and Trapping of Benzyne:

-

The hypervalent iodine precursor is treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (Bu4NF), in a suitable solvent like dichloromethane (B109758) at room temperature.[6]

-

This treatment generates benzyne, a highly reactive intermediate.

-

In the presence of a trapping agent (e.g., furan, anthracene), the benzyne readily undergoes cycloaddition reactions to form the corresponding adducts in high yields.[6]

-

Applications in Drug Discovery and Development

The unique reactivity of this compound and its derivatives makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.

-

Access to Complex Scaffolds: The generation of benzyne allows for the rapid construction of polycyclic and heterocyclic systems that are common motifs in drug candidates.

-

Palladium-Catalyzed Cross-Coupling Reactions: Arylsilanes derived from this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[1] This enables the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs).[1][8]

-

Synthesis of Substituted Aromatic Compounds: The trimethylsilyl (B98337) groups can be readily transformed into other functional groups, providing a versatile handle for the synthesis of a wide array of substituted aromatic compounds that are key intermediates in the pharmaceutical and agrochemical industries.[1]

Visualizing Synthetic Pathways and Workflows

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict key reaction pathways and experimental workflows.

Caption: Synthesis of this compound.

Caption: Benzyne generation and subsequent cycloaddition.

Caption: Applications in drug discovery workflows.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound | C12H22Si2 | CID 519794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Bis(trimethylsilyl)benzene 96 13183-70-5 [sigmaaldrich.com]

- 4. Synthesis of this compound derivatives from 1,2-dichlorobenzenes using a hybrid metal Mg/CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1,2-Bis(trimethylsilyl)benzene as a Benzyne Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyne (B1209423) is a highly reactive and synthetically versatile intermediate in organic chemistry. Its transient nature necessitates the use of stable precursors that can generate benzyne under controlled conditions. 1,2-Bis(trimethylsilyl)benzene serves as a key starting material for the synthesis of efficient and mild benzyne precursors, offering significant advantages in the construction of complex molecular architectures relevant to drug discovery and materials science.[1][2] This document provides detailed protocols for the synthesis of a widely used benzyne precursor derived from this compound, its subsequent conversion to benzyne, and its application in cycloaddition reactions.

The primary utility of this compound lies in its conversion to (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate, a stable, crystalline solid that generates benzyne under mild, neutral conditions upon treatment with a fluoride (B91410) source.[1][3] This method is highly efficient and compatible with a wide range of functional groups and thermally sensitive substrates.[1]

Key Applications

-

Cycloaddition Reactions: Benzyne generated from this precursor readily undergoes [4+2] (Diels-Alder) and [3+2] cycloadditions, providing access to complex polycyclic and heterocyclic scaffolds.[4][5][6]

-

Pharmaceutical Synthesis: The mild reaction conditions allow for the late-stage functionalization of complex molecules, a valuable strategy in medicinal chemistry.[1][7][8]

-

Materials Science: This methodology is employed in the synthesis of novel polymers and functional materials.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1,2-dichlorobenzene (B45396). While historical methods utilized the toxic solvent hexamethylphosphoramide (B148902) (HMPA), alternative methods in less hazardous solvents like tetrahydrofuran (B95107) (THF) have been developed.[1][3] The following is a representative procedure adapted from literature.[3]

Materials:

-

Magnesium turnings

-

Hexamethylphosphoramide (HMPA) (Caution: Highly toxic and carcinogenic)[3][9] or an alternative solvent system like THF with activated magnesium[1]

-

1,2-Dichlorobenzene

-

Iodine (catalyst)

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663)

-

500-mL three-necked, round-bottomed flask

-

Magnetic stir bar

-

Pressure-equalizing addition funnel

-

Dimroth condenser with drying tube

-

Oil bath

-

Distillation apparatus

Procedure:

-

Equip a dry 500-mL three-necked, round-bottomed flask with a magnetic stir bar, a 100-mL pressure-equalizing addition funnel, and a Dimroth condenser fitted with a drying tube.

-

Charge the flask with magnesium turnings (9.72 g, 0.400 mol), HMPA (70 mL), 1,2-dichlorobenzene (11.25 mL, 0.100 mol), and a catalytic amount of iodine (0.254 g, 1.00 mmol).[3]

-

Charge the addition funnel with freshly distilled chlorotrimethylsilane (51.0 mL, 0.400 mol).[3]

-

Immerse the flask in an oil bath preheated to 70°C and begin vigorous stirring.

-

Slowly add the chlorotrimethylsilane dropwise from the addition funnel.

-

After the addition is complete, heat the oil bath to 100°C and stir the reaction mixture for 2 days.[3]

-

After cooling to room temperature, quench the reaction by carefully adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and then with a saturated sodium chloride solution.[3]

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation, collecting the fraction at 128-133°C (20 mm Hg) to yield this compound as a colorless liquid.[3]

Protocol 2: Synthesis of (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate

This protocol details the conversion of this compound to the hypervalent iodine-benzyne precursor.[3][9]

Materials:

-

This compound

-

Trifluoromethanesulfonic acid (TfOH) (Caution: Highly corrosive)[3]

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether

-

Round-bottomed flask

-

Magnetic stir bar

-

Ice bath

Procedure:

-

In a round-bottomed flask, dissolve this compound in dichloromethane.

-

Add (diacetoxyiodo)benzene to the solution.

-

Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid with stirring.

-

Allow the reaction to proceed, monitoring for the formation of a precipitate.

-

After the reaction is complete, collect the solid product by filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate, which should be a stable, crystalline solid.[1]

Protocol 3: Generation of Benzyne and Trapping with a Diene (e.g., Furan)

This protocol describes the general procedure for generating benzyne from the iodonium (B1229267) triflate precursor and its in-situ trapping in a Diels-Alder reaction.[3]

Materials:

-

(Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate

-

Tetrabutylammonium (B224687) fluoride (TBAF) solution in THF

-

Furan (B31954) (or other trapping agent)

-

Anhydrous solvent (e.g., THF, dichloromethane)

-

Reaction flask

-

Magnetic stir bar

-

Nitrogen or argon atmosphere setup

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve the trapping agent (e.g., furan, used in excess) in the chosen anhydrous solvent.

-

Add the (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate to this solution and stir.

-

Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture at room temperature.[1]

-

Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction (e.g., with water or a saturated ammonium (B1175870) chloride solution).

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or other suitable methods to isolate the desired cycloaddition adduct. The reaction of benzyne with furan yields 1,4-epoxy-1,4-dihydronaphthalene.[3]

Data Presentation

| Reaction | Starting Materials | Reagents | Solvent | Yield | Melting Point (°C) | Reference |

| Synthesis of this compound | 1,2-Dichlorobenzene, Magnesium, Chlorotrimethylsilane | Iodine (catalyst) | HMPA | 74-75% | N/A (Liquid) | [3] |

| Synthesis of (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate | This compound, (Diacetoxyiodo)benzene | Trifluoromethanesulfonic acid | Dichloromethane | 73-86% | 142-143 | [1][3] |

| Benzyne Trapping with Furan | (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate, Furan | TBAF | THF | Quantitative | N/A | [3] |

Visualizations

Caption: Synthesis of the Benzyne Precursor.

Caption: Benzyne Generation Mechanism.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. Cycloaddition of o-benzyne to benzene and the inner phase of a hemicarcerand - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Applications of 1,2-Bis(trimethylsilyl)benzene in Organic Synthesis: A Detailed Guide for Researchers

Abstract

1,2-Bis(trimethylsilyl)benzene has emerged as a versatile and indispensable reagent in modern organic synthesis. Its primary application lies in its role as a stable and efficient precursor to benzyne (B1209423), a highly reactive intermediate. The controlled generation of benzyne under mild conditions has unlocked a plethora of synthetic transformations, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This application note details the synthesis of this compound, its conversion to key benzyne precursors, and the subsequent in-situ reactions of benzyne, including cycloadditions and transition-metal-catalyzed annulations. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this powerful synthetic tool.

Introduction